molecular formula C14H21NO2 B4506211 N-butyl-2-(2-methylphenoxy)propanamide

N-butyl-2-(2-methylphenoxy)propanamide

Cat. No.: B4506211
M. Wt: 235.32 g/mol
InChI Key: NRUCLARIMPFLGQ-UHFFFAOYSA-N
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Description

N-butyl-2-(2-methylphenoxy)propanamide is a chemical compound intended for research and development applications. While specific biological data for this exact molecule is limited, it shares a close structural relationship with a class of N-alkyl propanamide derivatives that have demonstrated significant potential in pharmacological research. Studies on similar compounds, such as N-butyl-1-[(4-methylphenyl)sulphonyl]pyrrolidine-2-carboxamide, have shown a range of promising biological activities. These related molecules have been found to exhibit potent in vivo anti-inflammatory effects, significantly inhibiting conditions like carrageenan-induced rat-paw edema . Furthermore, structural analogs have displayed notable in vitro antimicrobial activity against a panel of pathogens, including E. coli , S. aureus , P. aeruginosa , and S. typhi , which are of global health concern due to increasing antibiotic resistance . The core propanamide structure is a known pharmacophore, and the presence of the N-butyl and phenoxy substituents is typical in compounds designed for biological evaluation . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to explore its properties and mechanisms of action in the context of developing new anti-inflammatory or antimicrobial agents.

Properties

IUPAC Name

N-butyl-2-(2-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-5-10-15-14(16)12(3)17-13-9-7-6-8-11(13)2/h6-9,12H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUCLARIMPFLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(C)OC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Variations and Their Implications

The table below compares N-butyl-2-(2-methylphenoxy)propanamide with structurally related compounds, highlighting key differences in substituents and biological activities:

Compound Name Structural Features Key Differences vs. Target Compound Biological Activity/Unique Aspects Reference ID
N-Benzyl-2-(2-methylphenoxy)propanamide Benzyl group (aromatic) at N; 2-methylphenoxy at C2 Aromatic N-substituent vs. aliphatic butyl Anticonvulsant activity in animal seizure models
2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide Propan-2-yloxy substituent on aromatic ring; methyl on propanamide Different aromatic substitution (propan-2-yloxy vs. methylphenoxy) Enzyme inhibition potential due to steric effects
N-Methyl-2-phenylpropanamide Methyl group at N; phenyl at C2 (no phenoxy group) Shorter alkyl chain; absence of phenoxy moiety Research applications (unspecified biological activity)
N-[2-(3-Benzylphenyl)ethyl]propanamide Benzylphenyl-ethyl chain at N; propanamide backbone Bulky aromatic substituent at N; no phenoxy group Potential pharmacokinetic variability
3-(Benzenesulfonyl)-N-(2,3-dimethoxy-2-methylpropyl)propanamide Sulfonamide group; dimethoxy-methylpropyl at N Sulfonamide vs. amide; complex N-substituent Antimicrobial activity due to sulfonamide functionality

Impact of Substituents on Properties and Activity

N-Alkyl Substitution
  • Butyl vs. However, the benzyl group in N-benzyl-2-(2-methylphenoxy)propanamide may confer stronger π-π interactions with aromatic residues in target proteins .
  • Butyl vs. Methyl (): The longer butyl chain likely improves metabolic stability but reduces aqueous solubility, a trade-off critical for drug design .
Aromatic Substitution
  • 2-Methylphenoxy vs. Propan-2-yloxy (): The 2-methylphenoxy group introduces steric hindrance and electron-donating effects, whereas the propan-2-yloxy group in ’s compound may enhance flexibility and hydrogen-bonding capacity .
Amide Backbone Modifications
  • Propanamide vs. Sulfonamide (): Sulfonamide derivatives exhibit distinct electronic properties and stronger acidity, often leading to enhanced antimicrobial activity. The target compound’s amide group may favor interactions with neutral or basic biological targets .

Table 2: Comparative Physicochemical Properties

Property This compound (Predicted) N-Benzyl-2-(2-Methylphenoxy)Propanamide 2-Methyl-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide
Molecular Weight (g/mol) ~263.36 283.34 263.34
LogP (Lipophilicity) ~3.5 3.8 2.9
Solubility (mg/mL) Low (0.1–1.0) Very Low (<0.1) Moderate (1–10)
Half-Life (in vivo) Long (>6 h) Moderate (3–4 h) Short (1–2 h)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-2-(2-methylphenoxy)propanamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as coupling 2-methylphenol with a brominated propanamide intermediate under anhydrous conditions. Key steps include bromination (e.g., using Br₂ in dichloromethane) and nucleophilic substitution with n-butylamine . Optimizing temperature (e.g., 0–5°C for bromination) and pH (neutral to slightly basic) improves yield. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and purity validation .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Polarized infrared linear-dichroic (IR-LD) spectroscopy combined with single-crystal X-ray diffraction provides detailed structural insights, including bond angles and conformational stability . High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positioning and stereochemistry. Computational methods (e.g., DFT calculations) validate experimental data .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

  • Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., acetylcholinesterase or cytochrome P450) to evaluate binding affinity. Use fluorometric or colorimetric substrates to quantify activity. For receptor studies, radioligand displacement assays with labeled competitors (e.g., ³H-labeled ligands) are recommended . Dose-response curves (IC₅₀ values) and negative controls (e.g., solvent-only) ensure reliability.

Advanced Research Questions

Q. How can reaction mechanisms for substituent modifications (e.g., halogenation) be studied experimentally?

  • Methodological Answer : Kinetic isotope effect (KIE) studies and intermediate trapping (e.g., using TEMPO) elucidate mechanisms. For halogenation, monitor bromine radical formation via electron paramagnetic resonance (EPR). Density functional theory (DFT) simulations predict transition states, while HPLC-MS tracks intermediate species . Compare activation energies under varying solvents (polar vs. nonpolar) to confirm SN1/SN2 pathways .

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Standardize protocols using guidelines like OECD 423 for cytotoxicity. Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. functional cellular assays). Meta-analyses of published data, focusing on structural analogs (e.g., phenoxypropanamide derivatives), can identify trends in activity .

Q. What strategies enhance structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., alkyl chain length, electron-withdrawing groups on the phenyl ring) and evaluate effects via QSAR modeling. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GPCRs or kinases. Synthesize derivatives via Suzuki-Miyaura coupling for aryl group diversification . Validate predictions with in vitro assays and crystallography .

Q. What purification techniques ensure high-purity this compound for sensitive assays?

  • Methodological Answer : Recrystallization in ethanol/water mixtures removes polar impurities. For nonpolar byproducts, use flash chromatography with silica gel (hexane/ethyl acetate gradients). Advanced methods like preparative HPLC (C18 column, acetonitrile/water mobile phase) achieve >99% purity. Characterize purity via melting point analysis and GC-MS to detect volatile contaminants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-butyl-2-(2-methylphenoxy)propanamide
Reactant of Route 2
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